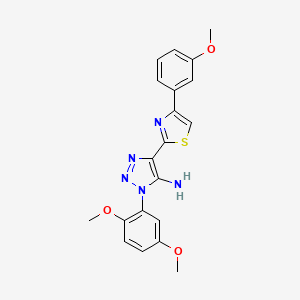
1-(2,5-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,5-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antibacterial, antifungal, and anticancer properties. Below is a summary of notable findings:
Antibacterial Activity
Recent studies have shown that triazole derivatives exhibit significant antibacterial activity against various pathogens. The compound has been tested against ESKAPE pathogens, which are known for their resistance to antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
These results indicate a moderate level of antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits antiproliferative effects on several cancer cell lines. For instance:
- Cell Line: Panc-1 (pancreatic cancer)
- IC50 Value: 3.0 ± 0.5 µM
- Cell Line: MCF-7 (breast cancer)
- IC50 Value: 4.5 ± 0.3 µM
These findings suggest that the compound may inhibit cell proliferation through mechanisms that warrant further investigation .
The mechanisms underlying the biological activities of this compound may involve multiple pathways:
- Inhibition of Cell Division: The triazole moiety is known to interfere with cellular processes essential for mitosis.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Targeting Specific Receptors: Preliminary data suggest potential interactions with sigma receptors, which could modulate signaling pathways involved in cell survival and proliferation .
Case Studies
Several studies highlight the effectiveness of this compound in different biological contexts:
Study on Antibacterial Efficacy
A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of various triazole derivatives, including the compound in focus. The study utilized a standard disk diffusion method and reported significant zones of inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent .
Study on Anticancer Properties
Another research article focused on the anticancer properties of triazole derivatives in pancreatic cancer models. The compound was shown to induce apoptosis in Panc-1 cells via caspase activation pathways, suggesting its potential as a therapeutic agent for resistant pancreatic cancers .
属性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-26-13-6-4-5-12(9-13)15-11-29-20(22-15)18-19(21)25(24-23-18)16-10-14(27-2)7-8-17(16)28-3/h4-11H,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEKTYHGQIXGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=CC=C4)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














